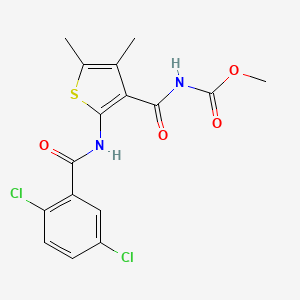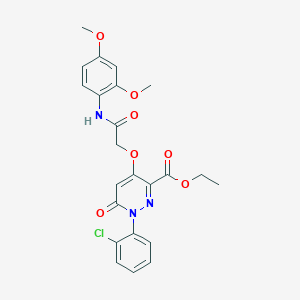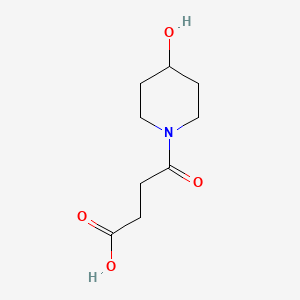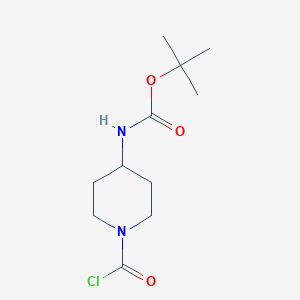![molecular formula C23H15BrO5S B2529144 Naphthalen-2-yl 2-[(4-bromobenzenesulfonyl)oxy]benzoate CAS No. 684226-58-2](/img/structure/B2529144.png)
Naphthalen-2-yl 2-[(4-bromobenzenesulfonyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, "Naphthalen-2-yl 2-[(4-bromobenzenesulfonyl)oxy]benzoate," is a naphthalene derivative that is part of a broader class of organic compounds known for their complex molecular structures and diverse chemical properties. Research on naphthalene derivatives has shown that they can be synthesized through various methods and can undergo a range of chemical reactions, leading to the formation of polysubstituted naphthalenes and other related compounds .
Synthesis Analysis
The synthesis of naphthalene derivatives can be achieved through several innovative methods. For instance, a benzannulation strategy mediated by iodosylbenzene and BF3·Et2O has been used to create functionalized 1-amino-2-naphthalenecarboxylic acid derivatives from enamines and alkynes, offering a broad substrate scope and good functional group tolerance under mild conditions without heavy metals . Additionally, a palladium-catalyzed domino reaction involving 1-bromo-2-(cyclopropylidenemethyl)benzene and 2-alkynylbenzenamine has been reported to generate 2-(naphthalen-2-yl)benzenamines through a process that can be influenced by the choice of ligands . Furthermore, benzotriazole-assisted aromatic ring annulation has been employed to synthesize polysubstituted naphthalenes in a one-pot procedure, demonstrating the versatility of naphthalene derivatives synthesis .
Molecular Structure Analysis
The molecular structure of naphthalene derivatives can be quite intricate. For example, the crystal structure of 2-acetylnaphthalen-6-yl 4-methylbenzosulfonate, a related compound, has been determined through X-ray diffraction, revealing an orthorhombic space group and a significant dihedral angle between the benzene and naphthalene rings . This structural information is crucial for understanding the reactivity and physical properties of such compounds.
Chemical Reactions Analysis
Naphthalene derivatives can participate in various chemical reactions. The photochemistry of 2-(1-naphthyl)ethyl benzoates has been studied, showing that these compounds can undergo intramolecular electron transfer and cycloaddition reactions, with the outcomes being influenced by solvent polarity and the thermodynamic driving force . Additionally, cascade reactions involving benzoyl sulfoxonium ylides have been used to form highly functionalized naphthalenones, which serve as versatile intermediates for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. The synthesis and crystal structure analysis of 2-acetylnaphthalen-6-yl 4-methylbenzosulfonate provides insights into the bond lengths and angles that define the compound's geometry, which in turn affects its reactivity and physical characteristics . Moreover, the oxidation of toluene and ethylbenzene by naphthalene dioxygenase has been studied, highlighting the enzyme's ability to oxidize these substrates to various products, thereby illustrating the chemical versatility of naphthalene derivatives .
Applications De Recherche Scientifique
Antibacterial Agents
Naphthalen-2-yl compounds, particularly derivatives of naphthalene sulfonamide, have been studied for their potent antibacterial properties. For instance, synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides exhibited significant antibacterial activity against various bacterial strains. These compounds were structurally confirmed through IR, H-NMR, and EIMS spectral techniques (Abbasi et al., 2015).
Ring Contraction Reactions
2-(3,4-Dihydro-1-naphthalen-1-yl)propan-1-ol, when protected with various groups and treated with thallium trinitrate (TTN), underwent ring contraction reactions. The oxidation of certain ether derivatives led to ring contraction products in reasonable yields, showcasing the potential of naphthalen-2-yl compounds in organic synthesis and possibly in the synthesis of new chemical entities (Ferraz & Silva, 2002).
Electronic Coupling in Mixed-Valence Systems
In the realm of physical chemistry, naphthalene derivatives have been synthesized and characterized as precursor molecules of monocationic mixed-valence systems (MVSs). These compounds demonstrated extraordinary mild decay parameters, indicating significant electronic interaction between redox centers, which could have implications in material science, especially in designing systems with specific electronic properties (Jung et al., 2020).
Hydrogen Sorption in Metal-Organic Frameworks
Porous metal-organic frameworks (MOFs) based on naphthalene-2,6-dicarboxylate were synthesized and investigated for hydrogen uptake properties. These materials demonstrated a distinct dependence of uptake on the nature of the link, indicating the potential use of naphthalen-2-yl compounds in creating storage materials for hydrogen, an area of significant interest for sustainable energy solutions (Rowsell et al., 2004).
Propriétés
IUPAC Name |
naphthalen-2-yl 2-(4-bromophenyl)sulfonyloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrO5S/c24-18-10-13-20(14-11-18)30(26,27)29-22-8-4-3-7-21(22)23(25)28-19-12-9-16-5-1-2-6-17(16)15-19/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOVGYLLDBMYIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=CC=C3OS(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]but-2-ynamide](/img/structure/B2529066.png)
![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2529067.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2529072.png)




![(E)-2-(4-Chlorophenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2529077.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2529078.png)
![5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2529080.png)

